molecular formula C18H26N2O4 B3883329 2-(1-azepanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxoacetamide

2-(1-azepanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxoacetamide

Cat. No.: B3883329
M. Wt: 334.4 g/mol
InChI Key: HJIVKCZRCKNVCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-azepanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxoacetamide, also known as AZD-4901, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of N-acyl amino acid derivatives and has shown promising results in preclinical studies.

Mechanism of Action

2-(1-azepanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxoacetamide acts as a competitive inhibitor of FAAH, binding to the active site of the enzyme and preventing the hydrolysis of endocannabinoids. This results in an increase in endocannabinoid levels, which can activate cannabinoid receptors and modulate various physiological processes. The mechanism of action of this compound has been studied using various biochemical and biophysical techniques, including X-ray crystallography and enzyme kinetics.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent and selective inhibition of FAAH in vitro and in vivo. In preclinical studies, it has been found to have analgesic, anti-inflammatory, and anxiolytic effects. It has also been investigated for its potential use in the treatment of various diseases, including chronic pain, inflammatory bowel disease, and anxiety disorders. However, further studies are needed to determine its safety and efficacy in humans.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(1-azepanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxoacetamide is its high selectivity for FAAH, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups. It also requires further optimization to improve its potency and selectivity.

Future Directions

There are several potential future directions for the research on 2-(1-azepanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxoacetamide. One area of interest is its potential use in the treatment of chronic pain, which is a major public health concern. Another area of interest is its potential use in the treatment of inflammatory bowel disease, which is a chronic inflammatory disorder of the gastrointestinal tract. Additionally, further studies are needed to determine its safety and efficacy in humans, and to optimize its pharmacokinetic properties and selectivity. Overall, this compound has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications.

Scientific Research Applications

2-(1-azepanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxoacetamide has been investigated for its potential therapeutic applications in various disease models. It has been found to exhibit potent and selective inhibition of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a crucial role in the regulation of various physiological processes, including pain, inflammation, and anxiety. Inhibition of FAAH leads to an increase in endocannabinoid levels, which can result in beneficial effects in disease models.

Properties

IUPAC Name

2-(azepan-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-23-15-8-7-14(13-16(15)24-2)9-10-19-17(21)18(22)20-11-5-3-4-6-12-20/h7-8,13H,3-6,9-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIVKCZRCKNVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)N2CCCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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